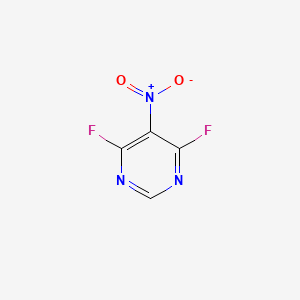
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide, commonly known as BRD-0476, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BRD-0476 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and chromatin remodeling.
Mecanismo De Acción
BRD-0476 binds to the bromodomains of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, preventing them from binding to acetylated lysine residues on histone proteins. This, in turn, leads to the inhibition of gene transcription and chromatin remodeling, ultimately resulting in the suppression of oncogene expression and cancer cell growth.
Biochemical and Physiological Effects:
BRD-0476 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, BRD-0476 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BRD-0476 is its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins, which reduces the risk of off-target effects. However, like many small molecule inhibitors, BRD-0476 has limitations in terms of its bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of BRD-0476 and other (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. One area of interest is the identification of biomarkers that can predict patient response to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Additionally, combination therapy with other anti-cancer agents may enhance the efficacy of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors. Finally, the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies.
Conclusion:
BRD-0476 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins makes it an attractive target for cancer therapy, and its anti-inflammatory properties may also make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its efficacy in vivo, the identification of biomarkers and the development of more potent and selective (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibitors may lead to the development of more effective cancer therapies in the future.
Métodos De Síntesis
The synthesis of BRD-0476 involves the reaction of 2-bromoaniline and 4-morpholinophenylacetic acid in the presence of phosphorus oxychloride to yield the corresponding acyl chloride. The acyl chloride is then reacted with cyanoacetic acid and triethylamine to form the cyanoacrylate intermediate. Finally, the intermediate is reacted with morpholine and sodium methoxide to yield the final product, BRD-0476.
Aplicaciones Científicas De Investigación
BRD-0476 has been extensively studied for its potential use as an anti-cancer agent. (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide proteins are known to play a critical role in the transcription of oncogenes, making them an attractive target for cancer therapy. In preclinical studies, BRD-0476 has shown promising results in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Propiedades
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBIIIXBKQFCU-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

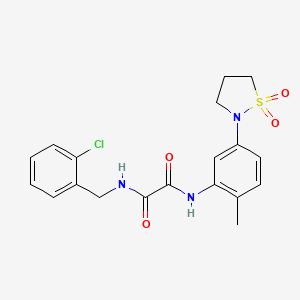

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

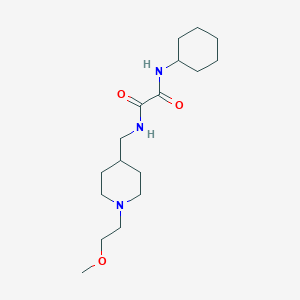
![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)
![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)
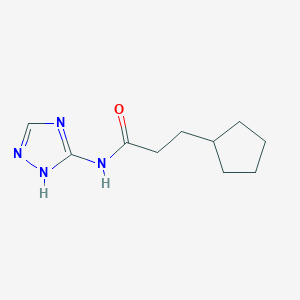
![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)
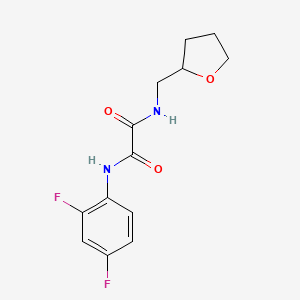
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)
